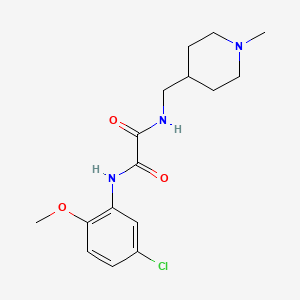

N1-(5-chloro-2-methoxyphenyl)-N2-((1-methylpiperidin-4-yl)methyl)oxalamide

Description

N1-(5-Chloro-2-methoxyphenyl)-N2-((1-methylpiperidin-4-yl)methyl)oxalamide is a synthetic oxalamide derivative characterized by two distinct substituents:

- Aryl group: A 5-chloro-2-methoxyphenyl moiety, where the chlorine atom at the para position and the methoxy group at the ortho position confer unique electronic and steric properties.

- Amine group: A 1-methylpiperidin-4-ylmethyl group, a cyclic tertiary amine that enhances lipophilicity and may influence binding interactions with biological targets.

Properties

IUPAC Name |

N'-(5-chloro-2-methoxyphenyl)-N-[(1-methylpiperidin-4-yl)methyl]oxamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H22ClN3O3/c1-20-7-5-11(6-8-20)10-18-15(21)16(22)19-13-9-12(17)3-4-14(13)23-2/h3-4,9,11H,5-8,10H2,1-2H3,(H,18,21)(H,19,22) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VUULOBZVIKNCDE-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1CCC(CC1)CNC(=O)C(=O)NC2=C(C=CC(=C2)Cl)OC | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H22ClN3O3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

339.82 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N1-(5-chloro-2-methoxyphenyl)-N2-((1-methylpiperidin-4-yl)methyl)oxalamide typically involves multiple steps, starting with the preparation of the intermediate compounds. One common method involves the reaction of 5-chloro-2-methoxyaniline with oxalyl chloride to form the corresponding oxamide intermediate. This intermediate is then reacted with 1-methylpiperidine in the presence of a suitable base to yield the final product.

Industrial Production Methods

Industrial production of this compound may involve optimization of the reaction conditions to enhance yield and purity. This can include the use of advanced techniques such as continuous flow reactors and high-throughput screening of reaction parameters.

Chemical Reactions Analysis

Types of Reactions

N1-(5-chloro-2-methoxyphenyl)-N2-((1-methylpiperidin-4-yl)methyl)oxalamide can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized under specific conditions to form corresponding oxidized products.

Reduction: Reduction reactions can be performed to modify the functional groups present in the compound.

Substitution: The chloro group in the phenyl ring can be substituted with other nucleophiles under appropriate conditions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents such as potassium permanganate or hydrogen peroxide can be used.

Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are typically employed.

Substitution: Nucleophiles such as amines or thiols can be used in substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can produce a variety of substituted phenyl derivatives.

Scientific Research Applications

Chemistry: It serves as a building block for the synthesis of more complex molecules.

Biology: The compound has been investigated for its potential biological activities, including antimicrobial and anticancer properties.

Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

Industry: It can be used in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of N1-(5-chloro-2-methoxyphenyl)-N2-((1-methylpiperidin-4-yl)methyl)oxalamide involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets can vary depending on the specific application and context of use.

Comparison with Similar Compounds

Data Tables

Table 1: Structural and Functional Comparison of Selected Oxalamides

Table 2: Substituent Effects on Bioactivity

| Substituent | Electronic Effect | Steric Effect | Example Compound | Observed Impact |

|---|---|---|---|---|

| 5-Chloro-2-methoxyphenyl | -I (Cl), +M (OMe) | Moderate | Target Compound | Theoretical: Enhanced binding via Cl/OMe synergy |

| 4-Chloro-3-fluorophenyl | -I (Cl, F) | Low | BNM-III-170 | Improved antiviral activity |

| 2,4-Dimethoxybenzyl | +M (OMe) | High | S336 | Low toxicity, high NOEL |

| Isoindoline-1,3-dione | -I (O) | High | GMC Series | Antimicrobial activity |

Q & A

Basic Research Questions

Q. What synthetic methodologies are optimal for preparing N1-(5-chloro-2-methoxyphenyl)-N2-((1-methylpiperidin-4-yl)methyl)oxalamide?

- Methodological Answer : The synthesis of oxalamide derivatives typically involves coupling reactions between substituted anilines and activated oxalyl intermediates. For example, TBTU (O-benzotriazole-N,N,N',N'-tetramethyluronium tetrafluoroborate) is a common coupling reagent in DCM or DMF, with triethylamine (TEA) as a base. Purification via silica gel column chromatography or recrystallization is critical to isolate the target compound . Yields can vary (30–55%) depending on steric hindrance and reaction time optimization .

Q. How can structural confirmation of the compound be reliably achieved?

- Methodological Answer :

- LC-MS : Confirm molecular weight (e.g., observed [M+H]+ vs. calculated values) .

- 1H/13C NMR : Key signals include aromatic protons (δ 7.2–7.8 ppm for chlorophenyl), methoxy groups (δ ~3.8 ppm), and piperidine methylene/methyl protons (δ 1.1–2.5 ppm). Elevated temperature (50°C) may resolve splitting in DMSO-d6 .

- HPLC : Assess purity (>95% is typical for bioactive compounds) .

Q. What analytical techniques are recommended for assessing purity and stereochemical composition?

- Methodological Answer :

- Chiral HPLC : Resolve stereoisomers using chiral stationary phases (e.g., amylose or cellulose derivatives) .

- X-ray crystallography : For unambiguous stereochemical assignment, use SHELX programs for structure refinement .

Advanced Research Questions

Q. How do structural modifications (e.g., substituent variation on the phenyl or piperidine moieties) influence antiviral activity?

- Methodological Answer :

- Structure-Activity Relationship (SAR) : Replace the 5-chloro-2-methoxyphenyl group with fluorophenyl or thiazole derivatives ( ). Piperidine methylation (1-methyl vs. benzyl) alters lipophilicity and target binding, as seen in HIV entry inhibition assays .

- Bioassays : Use pseudotyped HIV-1 particles to measure IC50 values. For example, analogs with 4-chlorophenyl groups showed 10–100 nM activity, while bulkier substituents reduced potency .

Q. How can discrepancies in biological activity data between structurally similar oxalamides be resolved?

- Methodological Answer :

- Stereochemical Analysis : Isomer ratios (e.g., 1:1 mixtures in ) can skew activity. Use chiral separation and test individual enantiomers .

- Metabolic Stability : Evaluate CYP450-mediated metabolism (e.g., cytochrome P450 4F11 in ) to identify prodrug activation or detoxification pathways.

- Purity Reassessment : Impurities >5% (e.g., dimers in ) may artifactually modulate activity. Repurify via preparative HPLC .

Q. What experimental strategies are effective in improving metabolic stability for in vivo studies?

- Methodological Answer :

- Prodrug Design : Introduce hydrolyzable groups (e.g., tert-butyl esters in ) to enhance bioavailability.

- Liver Microsome Assays : Incubate the compound with human or rodent microsomes to identify metabolic hotspots (e.g., piperidine N-demethylation) .

- CYP450 Inhibition Profiling : Test against CYP3A4/2D6 isoforms to predict drug-drug interactions .

Q. How can computational modeling guide the optimization of oxalamide derivatives?

- Methodological Answer :

- Docking Studies : Use HIV-1 gp120 or soluble epoxide hydrolase crystal structures (PDB IDs) to predict binding modes. For example, piperidine methyl groups may occupy hydrophobic pockets critical for affinity .

- QSAR Models : Corporate logP, polar surface area, and H-bond donor/acceptor counts to predict permeability and target engagement .

Data Contradiction Analysis

Q. Conflicting reports on the role of methoxy groups in bioactivity: How to reconcile?

- Methodological Answer :

- Contextual Evaluation : Methoxy groups in 2-methoxyphenyl (target compound) vs. 4-methoxyphenyl ( ) may alter electron density and hydrogen bonding. Test analogs in parallel under identical assay conditions .

- Solubility Adjustments : Methoxy groups increase hydrophilicity; use DMSO concentration controls to avoid precipitation artifacts .

Tables for Key Data

Synthetic Yields of Analogous Oxalamides

| Compound Substituents | Yield (%) | Purity (HPLC) | Reference |

|---|---|---|---|

| 4-Chlorophenyl, piperidin-2-ylmethyl | 46 | >95% | |

| 4-Chloro-3-fluorophenyl, piperidin-2-yl | 53 | 95% | |

| Morpholino-phenylpropan-2-yl | 30 | 95% |

Biological Activity of Selected Analogs

| Compound | Assay (IC50, nM) | Target | Reference |

|---|---|---|---|

| BNM-III-170 (bis-trifluoroacetate) | 8.2 | HIV-1 entry inhibition | |

| N1-(4-chlorophenyl)-N2-(piperidin-2-yl) | 15.4 | Soluble epoxide hydrolase |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.